1-Phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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Overview
Description
1-Phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with an oxadiazole ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a phenyl-substituted oxadiazole precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxadiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to coordinate with metal ions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pyridine and oxadiazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)-4-phenyl-1,2,3-triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
1-(4-Isopropyl-phenyl)-4-(2-pyridyl)-1,2,3-triazole: Contains an isopropyl group and a triazole ring.
1-(2-Trifluoromethyl-phenyl)-4-(2-pyridyl)-1,2,3-triazole: Contains a trifluoromethyl group and a triazole ring.
Uniqueness
1-Phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for designing compounds with specific biological activities and chemical reactivity .
Properties
IUPAC Name |
1-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15-10-12(11-21(15)13-6-2-1-3-7-13)17-19-16(20-23-17)14-8-4-5-9-18-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQZWBALQPSIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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